
AM-6538
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AM6538 is a CB1 stabilizing antagonist.
Biologische Aktivität
AM-6538 is a synthetic cannabinoid receptor 1 (CB1) antagonist that has garnered significant attention in pharmacological research due to its unique binding properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, comparative studies, and implications for future research.
This compound functions primarily as a tight-binding, irreversible antagonist of the CB1 receptor. It exhibits a high affinity for the receptor, which stabilizes the receptor-ligand complex, facilitating structural studies through crystallization. The compound's binding is characterized as wash-resistant, indicating that it forms a pseudo-irreversible bond with the CB1 receptor, leading to prolonged pharmacological effects .
Binding Characteristics
The structural analysis of this compound reveals critical interactions within the CB1 binding pocket. Notably, the compound engages in hydrogen bonding and π–π interactions with specific amino acids in the receptor, enhancing its binding affinity. For instance, the nitrate group in this compound forms hydrogen bonds with Tyr275 and π–π interactions with Trp279, contributing to its high stability at the binding site .
In Vivo Studies
Research has demonstrated that this compound exhibits long-lasting effects in vivo. In animal models, a single injection of this compound (3 mg/kg) resulted in sustained antagonism of CB1-mediated behaviors for up to five days, significantly longer than other antagonists like SR141716A .
Behavioral Assays
In behavioral assays, this compound was tested using warm-water tail-withdrawal and drug discrimination paradigms in mice and nonhuman primates. The findings indicated that this compound effectively reduced pain sensitivity and modulated responses to cannabinoid agonists like AM4054. The maximum effects were observed between one to two hours post-injection, with notable efficacy persisting for several days .
Comparative Efficacy
A comparative analysis of this compound with other CB1 antagonists (e.g., SR141716A) revealed that this compound has superior residence time at the receptor, suggesting enhanced therapeutic potential for chronic conditions related to cannabinoid signaling .
Case Study 1: Pain Management
In a controlled study involving male mice subjected to nociceptive stimuli, this compound administration resulted in significant analgesic effects compared to vehicle controls. The study utilized a cumulative dosing approach to assess the drug's efficacy in modulating pain responses .
Case Study 2: Drug Discrimination in Primates
In a drug discrimination study with squirrel monkeys trained to differentiate between vehicle and cannabinoid agonists, this compound effectively altered the discriminative stimulus properties of AM4054. This study provided insights into how this compound can be utilized to evaluate cannabinoid efficacy in behavioral contexts .
Data Summary
The following table summarizes key findings from various studies on this compound:
Study | Model | Dosage | Key Findings |
---|---|---|---|
Hua et al. (2016) | Mice | 3 mg/kg | Long-lasting CB1 antagonism; effects persisted up to 5 days post-injection. |
ResearchGate (2020) | Squirrel Monkeys | Variable | Altered drug discrimination performance; effective modulation of agonist effects. |
PMC5803641 (2018) | HEK293 Cells | N/A | Wash-resistant binding; structural stabilization of CB1 for crystallization studies. |
Wissenschaftliche Forschungsanwendungen
Cannabinoid Receptor Antagonism
AM-6538 has been characterized as a tight-binding and irreversible antagonist of CB1 receptors. Its unique binding properties allow it to stabilize the receptor-ligand complex, which is crucial for structural studies and understanding receptor mechanisms .
Key Findings:
- Binding Affinity: this compound exhibits a strong affinity for CB1 receptors, competing effectively with other cannabinoids like THC and CP55,940 .
- Duration of Action: Studies have shown that this compound can block CP55,940-mediated behaviors in mice for up to five days post-injection, significantly longer than other antagonists such as SR141716A .
Pain Management
The compound has been tested for its antinociceptive effects using various animal models. In vivo studies indicate that this compound can effectively reduce pain responses in mice through its antagonistic action on CB1 receptors .
Table 1: Antinociceptive Effects of this compound
Dose (mg/kg) | Max Effect (Latency Increase) | Duration of Effect (hours) |
---|---|---|
3 | Significant | 1-2 |
10 | Enhanced | Up to 5 |
Crystal Structure Determination
This compound has been utilized in crystallography studies to elucidate the structure of human CB1 receptors. The crystal structure obtained at 2.8 Å resolution provides insights into the binding interactions and conformational changes associated with antagonist binding .
Case Study:
The study by Hua et al. (2016) successfully crystallized the CB1 receptor in complex with this compound, revealing critical interactions that inform the design of new therapeutic agents targeting this receptor .
Obesity and Metabolic Disorders
Given its role as a CB1 antagonist, this compound is being investigated for potential applications in treating obesity and related metabolic disorders. The modulation of cannabinoid signaling pathways may offer new avenues for weight management therapies .
Research Insights:
- The long-lasting effects observed with this compound suggest it could be beneficial in chronic treatment scenarios where sustained receptor antagonism is required.
Addiction Treatment
Research indicates that CB1 antagonists like this compound may play a role in addiction therapy by reducing cravings and withdrawal symptoms associated with substance use disorders .
Eigenschaften
IUPAC Name |
4-[4-[2-(2,4-dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N5O4/c1-18-24(26(34)30-31-14-4-2-5-15-31)29-32(23-13-12-21(27)17-22(23)28)25(18)20-10-8-19(9-11-20)7-3-6-16-37-33(35)36/h8-13,17H,2,4-6,14-16H2,1H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXKUWQMQUYUSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCO[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.